molecular formula C20H15N5O B2609821 N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide CAS No. 2034304-57-7

N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide

Cat. No. B2609821
CAS RN: 2034304-57-7
M. Wt: 341.374
InChI Key: MUSWPJVKIODCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .


Synthesis Analysis

Quinoxaline can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . Quinoxaline containing compounds can bind to various targets, which make them, in return, a privileged structure .


Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .


Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . Its chemical formula is C8H6N2 and its molar mass is 130.150 g·mol −1 .

Mechanism of Action

Quinoxaline derivatives have been found to have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . Molecular docking showed that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for quinoxaline derivatives .

Safety and Hazards

Quinoxaline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

Quinoxaline and its derivatives have been of interest in medicinal chemistry due to their wide range of pharmacological activities . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(15-3-4-17-18(12-15)23-11-10-22-17)25-13-16-2-1-7-24-19(16)14-5-8-21-9-6-14/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSWPJVKIODCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide

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